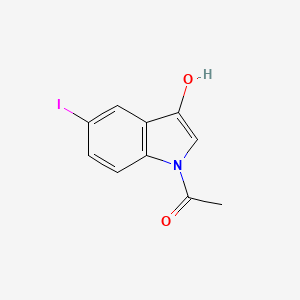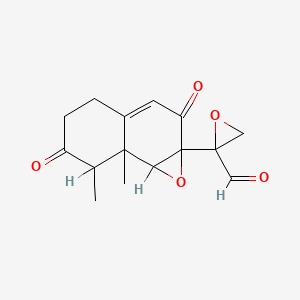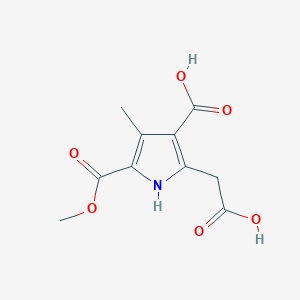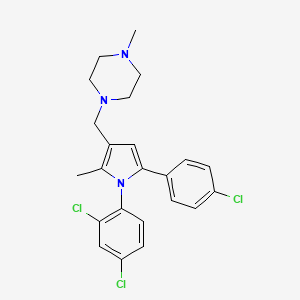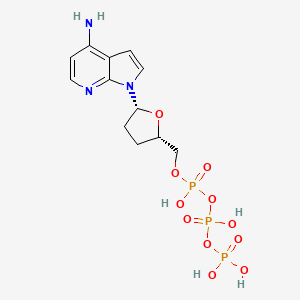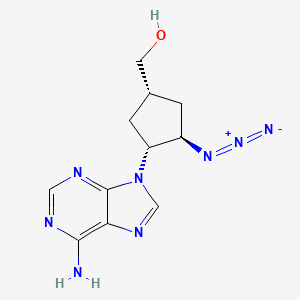
Carbocyclic-2'-azido-2',3'-dideoxyadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbocyclic-2’-azido-2’,3’-dideoxyadenosine is a synthetic nucleoside analog with the chemical formula C11H14N8O. This compound is notable for its potential applications in antiviral therapies, particularly in the treatment of retroviral infections. Its structure is characterized by the presence of a carbocyclic ring, an azido group at the 2’ position, and the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbocyclic-2’-azido-2’,3’-dideoxyadenosine typically involves multiple steps:
Starting Material: The synthesis begins with a suitable carbocyclic precursor, such as carbocyclic adenosine.
Azidation: The 2’ position of the carbocyclic ring is functionalized with an azido group. This step often involves the use of sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions.
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a deoxygenation reaction, which can be achieved using reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).
Industrial Production Methods
Industrial production of carbocyclic-2’-azido-2’,3’-dideoxyadenosine follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:
Batch Processing: Utilizing large reactors to handle the chemical reactions.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to maintain consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
Carbocyclic-2’-azido-2’,3’-dideoxyadenosine undergoes several types of chemical reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amino derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions, potentially altering the carbocyclic ring or the adenine base.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Triphenylphosphine (PPh3) and Diethyl Azodicarboxylate (DEAD): Used for deoxygenation.
Hydrogen Gas (H2) and Palladium Catalyst (Pd/C): Used for reduction of the azido group.
Major Products Formed
Amino Derivatives: Formed through nucleophilic substitution of the azido group.
Reduced Amines: Resulting from the reduction of the azido group.
科学研究应用
Carbocyclic-2’-azido-2’,3’-dideoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with viral enzymes and its potential to inhibit viral replication.
Medicine: Investigated as a potential antiviral agent, particularly against retroviruses like HIV.
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
作用机制
The mechanism of action of carbocyclic-2’-azido-2’,3’-dideoxyadenosine involves its incorporation into viral DNA by viral reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This inhibition of viral replication is crucial in controlling viral infections.
相似化合物的比较
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the azido group but also acts as a chain terminator in viral DNA synthesis.
2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T): Another nucleoside analog used in antiviral therapy.
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
Uniqueness
Carbocyclic-2’-azido-2’,3’-dideoxyadenosine is unique due to its carbocyclic structure, which provides greater stability compared to other nucleoside analogs. The presence of the azido group enhances its antiviral activity by facilitating its incorporation into viral DNA and subsequent chain termination.
属性
CAS 编号 |
118237-81-3 |
|---|---|
分子式 |
C11H14N8O |
分子量 |
274.28 g/mol |
IUPAC 名称 |
[(1S,3R,4R)-3-(6-aminopurin-9-yl)-4-azidocyclopentyl]methanol |
InChI |
InChI=1S/C11H14N8O/c12-10-9-11(15-4-14-10)19(5-16-9)8-2-6(3-20)1-7(8)17-18-13/h4-8,20H,1-3H2,(H2,12,14,15)/t6-,7-,8-/m1/s1 |
InChI 键 |
QUQLKYBHKAOCCE-BWZBUEFSSA-N |
手性 SMILES |
C1[C@H](C[C@H]([C@@H]1N=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)CO |
规范 SMILES |
C1C(CC(C1N=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


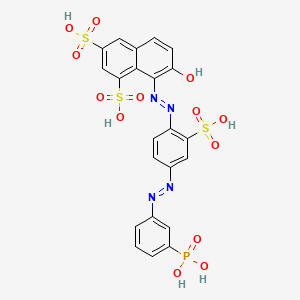

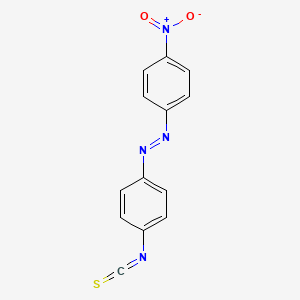
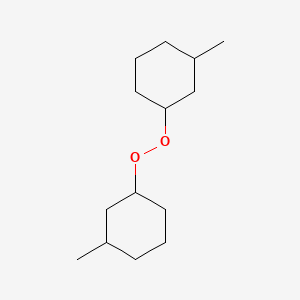
![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)
